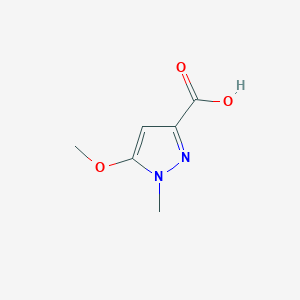

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(11-2)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCXVIBZRADHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566597 | |

| Record name | 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139297-51-1 | |

| Record name | 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrazole core is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing alternative strategies. The synthesis is approached with a focus on strategic bond formation and control of regioselectivity, critical considerations for the efficient construction of highly functionalized heterocyclic systems.

Primary Synthesis Pathway: A Strategy Leveraging a Hydroxypyrazole Intermediate

The most logical and well-supported pathway to this compound commences with the versatile starting material, dimethyl acetylenedicarboxylate (DMAD). This strategy involves the initial formation of a 5-hydroxypyrazole core, followed by O-methylation and subsequent ester hydrolysis.

Overall Synthesis Scheme

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Cyclocondensation to Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The initial and pivotal step is the cyclocondensation reaction between dimethyl acetylenedicarboxylate (DMAD) and methylhydrazine. This reaction proceeds through a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-hydroxypyrazole ring system.

Mechanistic Insights:

The regioselectivity of this reaction is a crucial consideration. Methylhydrazine possesses two non-equivalent nitrogen atoms. The initial nucleophilic attack can, in principle, occur from either the substituted (N1) or unsubstituted (N2) nitrogen. However, the less sterically hindered and more nucleophilic terminal nitrogen of methylhydrazine preferentially attacks one of the electrophilic acetylenic carbons of DMAD. The subsequent intramolecular cyclization leads to the formation of the desired 1-methyl-5-hydroxypyrazole regioisomer.

Caption: Mechanism of pyrazole formation from DMAD and methylhydrazine.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

-

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methylhydrazine

-

Methanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add methylhydrazine (1 equivalent) dropwise to the cooled solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

| Parameter | Value | Reference |

| Reactants | DMAD, Methylhydrazine | [1] |

| Solvent | Methanol | [2] |

| Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours | [1] |

| Workup | Filtration, Recrystallization | [1] |

Step 2: O-Methylation of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The hydroxyl group of the pyrazole ring is then methylated to introduce the desired methoxy substituent. This is a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

-

Materials:

-

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5-2 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Value |

| Reactants | Hydroxypyrazole ester, Methylating agent, Base |

| Solvent | Acetone or DMF |

| Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Workup | Filtration, Concentration, Column Chromatography |

Step 3: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as indicated by TLC.[3]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of 3-4 with hydrochloric acid while cooling in an ice bath.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]

-

| Parameter | Value | Reference |

| Reactants | Methoxypyrazole ester, NaOH | [3] |

| Solvent | Ethanol/Water | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 1-2 hours | [3] |

| Workup | Acidification, Filtration | [3] |

Alternative Synthesis Pathway: Cyclocondensation of a Methoxy-β-ketoester

An alternative approach involves the direct cyclocondensation of a pre-formed methoxy-substituted 1,3-dicarbonyl compound with methylhydrazine. The key challenge in this route is the synthesis of the appropriate β-ketoester, namely methyl 4-methoxy-2,4-dioxobutanoate.

Alternative Pathway Scheme

Caption: An alternative synthetic route to the target molecule.

This pathway, while conceptually straightforward, presents significant regiochemical challenges. The cyclocondensation of an unsymmetrical β-dicarbonyl compound with methylhydrazine can lead to a mixture of two regioisomeric pyrazoles. The control of this regioselectivity would be paramount for the successful implementation of this route and would likely depend heavily on the reaction conditions and the nature of the substituents.

Conclusion

The synthesis of this compound is most strategically approached through a three-step sequence starting from dimethyl acetylenedicarboxylate. This pathway offers a high degree of control over the substitution pattern of the pyrazole ring. The key transformations—cyclocondensation to a 5-hydroxypyrazole, O-methylation, and ester hydrolysis—are all well-established and reliable reactions in organic synthesis. While an alternative route involving the direct cyclocondensation of a methoxy-β-ketoester is conceivable, it presents significant challenges in terms of regiocontrol. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.

References

- Benchchem.

- PrepChem. Synthesis of 1-methyl-3-methoxycarbonylmethyl-5-hydroxypyrazole.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.

- Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester.

- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Google Patents.

- ChemicalBook.

- [Ce(L-Pro)2]2 (Oxa)

- National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- Organic Syntheses. 3,5-dimethylpyrazole.

- Journal of Chemical and Pharmaceutical Research.

- National Center for Biotechnology Information. Methyl 5-methyl-1-(1H-pyrazol-3-yl)

- Dimethyl Acetylenedicarboxylate: A Vers

- Royal Society of Chemistry.

- MDPI.

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Sigma-Aldrich.

- ResearchGate.

- Organic Syntheses. 3,5-dimethylpyrazole.

- Journal of Chemical and Pharmaceutical Research.

- Google Patents.

- ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

- Chem-Impex.

- MDPI.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- ResearchGate.

- Google Patents.

- Ivy Fine Chemicals.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. A thorough understanding of its physicochemical properties is paramount for its effective application in the design and development of novel bioactive molecules. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its molecular structure, pKa, lipophilicity (logP), and aqueous solubility. In the absence of extensive experimental data in the public domain, this document emphasizes the robust experimental methodologies for determining these properties, empowering researchers to generate reliable data. Furthermore, it explores computational approaches for the prediction of these essential parameters, offering a valuable toolkit for early-stage drug discovery and development.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For a molecule like this compound, which serves as a scaffold in the synthesis of potential drugs and agrochemicals, a detailed physicochemical characterization is not merely academic; it is a critical step in predicting its behavior in biological systems and guiding its optimization. This guide delves into the core physicochemical properties of this pyrazole derivative, providing both theoretical grounding and practical experimental workflows.

Molecular and Physical Properties

A foundational understanding of a molecule begins with its basic structural and physical attributes.

| Property | Value | Source |

| Chemical Formula | C₆H₈N₂O₃ | - |

| Molecular Weight | 156.14 g/mol | [1] |

| CAS Number | 139297-51-1 | [1][2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 343.4 ± 22.0 °C at 760 mmHg (predicted) | [1] |

| Storage | 2-8°C, dry and sealed | [1] |

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For this compound, the carboxylic acid group is the primary ionizable center. The pKa value determines the charge state of the molecule in different physiological environments, which in turn influences its solubility, permeability across biological membranes, and binding to target proteins.

Importance of pKa in Drug Development

-

Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

-

Permeability: The neutral form of a molecule typically permeates biological membranes more readily.

-

Target Binding: The charge state of a molecule can significantly impact its interaction with the binding site of a biological target.

-

Formulation: The pKa is a key consideration in the development of stable and effective pharmaceutical formulations.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of organic acids.

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the change in pH using a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH) and standardize it.

-

Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration:

-

Pipette a known volume (e.g., 25 mL) of the pyrazole carboxylic acid solution into a beaker.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of inflection on the titration curve.

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the carboxylic acid.

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reasonable estimate of the pKa. Quantitative Structure-Activity Relationship (QSAR) models and other computational tools utilize large datasets of known pKa values to predict the pKa of a new molecule based on its structure.[3][4][5][6][7]

-

Predicted pKa: Based on the typical pKa of benzoic acids and the electronic effects of the pyrazole ring, the pKa of the carboxylic acid group is estimated to be in the range of 3-5 .

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Importance of logP in Drug Development

-

Membrane Permeability: A balanced logP is essential for passive diffusion across biological membranes.

-

Solubility: Generally, as logP increases, aqueous solubility decreases.

-

Protein Binding: Highly lipophilic compounds tend to bind non-specifically to plasma proteins.

-

Metabolism: Lipophilic compounds are more susceptible to metabolism by cytochrome P450 enzymes.

-

Toxicity: High lipophilicity can sometimes be associated with toxicity.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination and is recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Experimental Protocol:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound in n-octanol.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution and a known volume of the water phase.

-

Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).

-

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.

-

Concentration Measurement:

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP as the base-10 logarithm of P.

-

Diagram of Shake-Flask Method Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Computational Prediction of logP

Numerous computational tools are available to predict logP based on the molecular structure. These programs use fragment-based or atom-based methods to calculate the logP value.[10][11][12]

-

Predicted logP: Based on the structure of this compound, the predicted logP is likely to be in the range of 0.5 to 1.5 , indicating a relatively balanced hydrophilic-lipophilic character.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of a drug. Poor solubility can lead to low absorption and insufficient therapeutic effect.

Importance of Aqueous Solubility in Drug Development

-

Absorption: A drug must be in solution to be absorbed from the gastrointestinal tract.

-

Formulation: Solubility dictates the types of formulations that can be developed (e.g., oral solids, injectables).

-

In vitro assays: The solubility of a compound can limit its concentration in biological assays.

Experimental Determination of Aqueous Solubility

Several methods can be used to determine aqueous solubility, with the choice depending on the stage of drug development and the amount of compound available.

Thermodynamic Solubility (Shake-Flask Method):

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Separation:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

-

Kinetic Solubility:

Principle: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Experimental Protocol:

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Detection: Monitor for the formation of a precipitate over time using turbidimetry (light scattering) or nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.[10]

Computational Prediction of Aqueous Solubility

Machine learning and QSAR models are increasingly used to predict aqueous solubility from molecular structure.[13][14][15][16][17] These models are trained on large datasets of experimentally determined solubilities.

-

Predicted Aqueous Solubility: Given the presence of the polar carboxylic acid and ether functionalities, the compound is expected to have moderate aqueous solubility, which will be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.

Spectroscopic Data

-

¹H NMR: Expected signals would include singlets for the N-methyl and O-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbons of the pyrazole ring, and the methyl carbons.[18]

-

Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1725 cm⁻¹) would be prominent features.[18][19]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ).

Conclusion

The physicochemical properties of this compound are pivotal for its successful application in drug discovery and development. This guide has provided a comprehensive framework for understanding and determining its pKa, logP, and aqueous solubility. While experimental data for this specific molecule is limited, the detailed protocols presented herein offer a clear path for researchers to generate high-quality, reliable data. Furthermore, the integration of computational prediction methods provides a valuable strategy for early-stage assessment and prioritization of derivatives based on this promising scaffold. A thorough characterization of these fundamental properties will undoubtedly accelerate the translation of this and related compounds into valuable therapeutic and agrochemical agents.

References

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- National Institutes of Health. (2018). Development of Free and Open-source QSAR Tools for Predicting pKa. [Link][5][6]

- Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link][13]

- Guan, Y., et al. (2024). Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility. ACS Omega. [Link][14]

- American Chemical Society. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set.

- Neves, B. J., et al. (2023). Predicting absolute aqueous solubility by applying a machine learning model for an artificially liquid-state as proxy for the solid-state. Journal of Computer-Aided Molecular Design, 37(12), 765-789. [Link][16]

- Future Science. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. [Link][17]

- EQA - International Journal of Environmental Quality. (2023). QSAR model for pka prediction of phenols. [Link][7]

- Virtual Computational Chemistry Laboratory.

- Molinspiration Cheminform

- ACD/Labs. (2024). Calculate Partition Coefficients | LogP Prediction Software. [Link][10]

- American Chemical Society. (2001). Novel Methods for the Prediction of logP, pKa, and logD.

- ResearchGate. (2015).

- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. [Link][24]

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link][8]

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link][25]

- PubChemLite. (n.d.). 5-(methoxycarbonyl)-1-methyl-1h-pyrazole-3-carboxylic acid. [Link][9]

- MySkinRecipes. (n.d.). This compound. [Link][1]

- Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC. [Link][27]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][18]

- MDPI. (2022).

- ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link][28]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 139297-51-1|this compound|BLD Pharm [bldpharm.com]

- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches – ScienceOpen [scienceopen.com]

- 4. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 8. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 9. PubChemLite - 5-(methoxycarbonyl)-1-methyl-1h-pyrazole-3-carboxylic acid (C7H8N2O4) [pubchemlite.lcsb.uni.lu]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 14. Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Predicting absolute aqueous solubility by applying a machine learning model for an artificially liquid-state as proxy for the solid-state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has underscored the critical importance of well-characterized chemical intermediates in the successful progression of research and development projects. The pyrazole scaffold, in particular, is a cornerstone of modern medicinal and agricultural chemistry. This guide is intended to provide a comprehensive technical overview of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 139297-51-1), a versatile building block with significant potential. Our objective is to move beyond a simple recitation of facts and figures, offering instead a practical and insightful resource that explains the why behind the how. Every piece of data, every proposed protocol, is presented with the aim of empowering researchers to utilize this compound with confidence and a deep understanding of its properties.

Core Identification and Physicochemical Properties

This compound is a substituted pyrazole carboxylic acid. The strategic placement of the methoxy and methyl groups on the pyrazole ring, in conjunction with the carboxylic acid functionality, creates a molecule with a unique electronic and steric profile, making it an attractive intermediate for the synthesis of a diverse range of target molecules.

Chemical Structure and CAS Number

-

Chemical Name: this compound

-

CAS Number: 139297-51-1[1]

-

Molecular Formula: C₆H₈N₂O₃[1]

-

Molecular Weight: 156.14 g/mol [1]

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and formulation.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not experimentally determined; predicted to be in the range of 150-200 °C | Prediction based on similar structures[2][3] |

| Boiling Point | 343.4±22.0 °C (Predicted) | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. Limited solubility in water. | Inferred from related pyrazole carboxylic acids[2] |

| pKa | Not experimentally determined; predicted to be in the range of 3-4 for the carboxylic acid proton | Prediction based on the electronic effects of the pyrazole ring |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A plausible and efficient synthetic route is outlined below, based on the condensation of a β-ketoester equivalent with a hydrazine derivative.

Proposed Synthesis Workflow

The following multi-step synthesis is a logical and well-precedented approach to obtaining the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned hypothetical procedure based on established methodologies for the synthesis of analogous pyrazole derivatives.[4]

Step 1: Synthesis of the Pyrazole Ester Precursor

-

To a solution of sodium methoxide in methanol, add methyl methoxyacetate and dimethyl oxalate at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of the intermediate β-ketoester enolate is the critical step here.

-

Cool the reaction mixture again to 0-5 °C and slowly add a solution of methylhydrazine in methanol.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 24 hours.

-

Neutralize the reaction with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified pyrazole ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to a pH of 2-3, which should precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

1H NMR (400 MHz, DMSO-d6):

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

δ ~6.5 ppm (s, 1H): C4-H (proton on the pyrazole ring).

-

δ ~3.9 ppm (s, 3H): OCH₃ (methoxy group protons).

-

δ ~3.8 ppm (s, 3H): N-CH₃ (N-methyl group protons).

13C NMR (100 MHz, DMSO-d6):

-

δ ~162 ppm: C=O (carboxylic acid carbon).

-

δ ~155 ppm: C5-OCH₃ (carbon bearing the methoxy group).

-

δ ~140 ppm: C3-COOH (carbon bearing the carboxylic acid).

-

δ ~100 ppm: C4 (protonated carbon on the pyrazole ring).

-

δ ~58 ppm: OCH₃ (methoxy carbon).

-

δ ~37 ppm: N-CH₃ (N-methyl carbon).

Infrared (IR) Spectroscopy (ATR):

-

~3000 cm-1 (broad): O-H stretch of the carboxylic acid.

-

~2950 cm-1: C-H stretches of the methyl and methoxy groups.

-

~1700 cm-1: C=O stretch of the carboxylic acid.

-

~1550 cm-1: C=N and C=C stretches of the pyrazole ring.

-

~1250 cm-1: C-O stretch of the methoxy group.

Mass Spectrometry (MS):

-

[M+H]+: 157.0608

-

[M-H]-: 155.0455

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1]

Pharmaceutical Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. This compound serves as a key building block in the development of novel therapeutic agents, particularly in the areas of:

-

Anti-inflammatory and Analgesic Formulations: The carboxylic acid group can be readily converted to amides, esters, and other functionalities to generate libraries of compounds for screening against inflammatory targets.[1]

-

Enzyme Inhibitors: The specific substitution pattern of this pyrazole derivative can be exploited to design molecules that fit into the active sites of various enzymes, making it a valuable starting material for the development of targeted therapies.

Agrochemical Applications

In the agrochemical industry, pyrazole derivatives are widely used as herbicides and pesticides.[8][9] this compound is a valuable intermediate for the synthesis of:

-

Herbicides: The compound can be incorporated into larger molecules designed to inhibit essential plant enzymes, leading to the development of selective and effective herbicides.[1]

-

Pesticides: The pyrazole scaffold can be modified to create compounds that are toxic to specific insect pests while having minimal impact on non-target organisms.

Safety and Handling

Based on the safety data for structurally related pyrazole carboxylic acids, this compound should be handled with care in a laboratory setting.

Hazard Identification (Inferred)

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[1]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure and predictable reactivity make it an ideal starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. As our understanding of the biological importance of the pyrazole scaffold continues to grow, so too will the demand for well-characterized intermediates like the one detailed in this guide. It is our hope that the information provided herein will facilitate and inspire new avenues of research and contribute to the development of innovative solutions to challenges in human health and agriculture.

References

- MySkinRecipes. This compound. myskinrecipes.com.

- BLDpharm. 139297-51-1|this compound. bldpharm.com.

- CymitQuimica. 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. cymitquimica.com.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR. chemicalbook.com.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com.

- MDPI.

- Sigma-Aldrich. 3-Methylpyrazole-5-carboxylic acid. sigmaaldrich.com.

- Molecules. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. mdpi.com.

- ARKIVOC. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Frontiers. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. frontiersin.org.

- Google Patents. Process for the preparation of pyrazole-3-carboxylic acids.

- European Patent Office. Pyrazole derivatives, their production and use.

- Chem-Impex. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. chemimpex.com.

- PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. pubchem.ncbi.nlm.nih.gov.

- MySkinRecipes. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. myskinrecipes.com.

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Supplementary Inform

- Spectrum Chemical.

- ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

- Caesar & Loretz GmbH.

- Carl ROTH.

- Sigma-Aldrich.

- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. pubchem.ncbi.nlm.nih.gov.

- Google Patents. WO 2012/069948 A1.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl [frontiersin.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have established it as a "privileged scaffold," leading to its incorporation into numerous FDA-approved drugs and clinical candidates.[3][4] Pyrazole derivatives exhibit an extensive spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6] This guide provides a detailed exploration of these key biological activities, delving into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the robust experimental protocols used for their evaluation. From the selective COX-2 inhibition of celecoxib to the multi-targeted kinase inhibition in oncology, this document serves as a technical resource for scientists aiming to harness the therapeutic potential of pyrazole-based compounds.[7][8]

The Pyrazole Core: A Foundation for Pharmacological Diversity

First described by Ludwig Knorr in 1883, the pyrazole ring (C₃H₄N₂) is an aromatic diazole whose unique electronic configuration and ability to participate in hydrogen bonding make it an ideal pharmacophore.[2] Its structural rigidity and the capacity for substitution at multiple positions allow for the precise tuning of steric and electronic properties, enabling targeted interactions with a wide array of biological macromolecules.[8][9] This inherent adaptability is evidenced by the commercial success of drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Eltrombopag (thrombopoietin receptor agonist), each leveraging the pyrazole core to achieve distinct therapeutic effects.[4] The exploration of pyrazole derivatives remains a highly active field of research, continually yielding novel candidates for treating a multitude of diseases.[10]

Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole derivatives spans numerous pharmacological classes. This section details the most significant and well-researched biological activities, focusing on their molecular mechanisms.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most renowned application of pyrazoles is in the management of inflammation.[7][11][12] The landmark drug Celecoxib, a diaryl-substituted pyrazole, revolutionized anti-inflammatory therapy through its selective inhibition of cyclooxygenase-2 (COX-2).[13][14]

Mechanism of Action: The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14][15] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation.[16][17] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to common gastrointestinal side effects.[7][16]

Celecoxib and other pyrazole-based selective inhibitors exploit a structural difference between the two enzymes. The active site of COX-2 is larger and possesses a hydrophilic side pocket.[16][17] The sulfonamide side chain of celecoxib binds to this specific pocket, conferring high selectivity for COX-2 over COX-1.[14][16] This selective inhibition reduces the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering potent anti-inflammatory effects with a more favorable safety profile.[7][17]

Caption: Key positions on the pyrazole scaffold for SAR modification.

Core Experimental Protocols

The evaluation of pyrazole derivatives requires robust and validated experimental methodologies. This section provides step-by-step protocols for key synthesis and biological assays.

Synthesis: Multicomponent Reaction (MCR) Approach

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity, offering advantages like operational simplicity, time and energy savings, and high atom economy. [3][18]The synthesis of pyrano[2,3-c]pyrazoles is a classic example.

Protocol: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives [3]1. Reactant Preparation: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask), combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol). 2. Solvent and Catalyst: Add ethanol (10 mL) as the solvent and a catalytic amount of a base like piperidine (e.g., 5 mol%). 3. Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). MCRs are often rapid, with significant product formation occurring within 20-60 minutes. 4. Work-up and Isolation: Upon completion, the precipitated solid product is collected by filtration. 5. Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and the catalyst. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture). 6. Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for in vitro screening of potential anticancer agents. [19][20] Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: MTT Assay [19][20]1. Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere. 2. Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin). 3. Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals. 5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. 6. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assay: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values. [21] Protocol: Broth Microdilution Method [21]1. Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. 2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). 3. Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. 4. Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference. [18]5. Incubation: Incubate the plate at 37°C for 18-24 hours. 6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. [4][9]Its proven success in targeting a wide range of biological entities confirms its status as a privileged structure in medicinal chemistry. [10][22][23]Future research will likely focus on several key areas:

-

Hybrid Molecules: The design of hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-target or multi-target activity is a promising strategy. [1]* Targeting Drug Resistance: Developing pyrazole derivatives that can overcome existing drug resistance mechanisms in cancer and infectious diseases is a critical area of investigation. [24]* Advanced Synthesis: The application of green chemistry principles and advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, will facilitate the rapid and efficient creation of diverse pyrazole libraries. [6] In conclusion, the rich chemical and biological diversity of pyrazole derivatives ensures their continued relevance in drug discovery. The insights into their mechanisms of action and structure-activity relationships, coupled with robust evaluation protocols, provide a solid foundation for the development of the next generation of pyrazole-based therapeutics.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).

- Celecoxib. (n.d.). Wikipedia. [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. [Link]

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry. [Link]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- Review: biologically active pyrazole derivatives. (2020). New Journal of Chemistry. [Link]

- What is the mechanism of Celecoxib? (2024).

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2021). Research in Pharmaceutical Sciences. [Link]

- Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Medicinal Chemistry. [Link]

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2018). Infectious Disorders - Drug Targets. [Link]

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Mini-Reviews in Organic Chemistry. [Link]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry. [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Advanced Scientific Research. [Link]

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Frontier in Medical and Health Research. [Link]

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (2024).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

- Pyrazoles as anticancer agents: Recent advances. (2020).

Sources

- 1. mdpi.com [mdpi.com]

- 2. One moment, please... [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. fmhr.net [fmhr.net]

- 11. sciencescholar.us [sciencescholar.us]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. ClinPGx [clinpgx.org]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - ProQuest [proquest.com]

- 19. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. srrjournals.com [srrjournals.com]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 23. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CE-224,535): A P2X7 Receptor Antagonist

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a compound identified as the clinical candidate CE-224,535. Our focus will be on its role as a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction: The Significance of P2X7 Receptor Antagonism in Inflammatory Disease

The purinergic P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and monocytes[1]. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury, triggers a cascade of pro-inflammatory events. This makes the P2X7R a compelling therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and other chronic inflammatory diseases[1][2][3].

This compound, also known as CE-224,535, emerged from multi-parameter optimization of a high-throughput screening lead and has been advanced to clinical studies for the treatment of rheumatoid arthritis[2]. Its mechanism of action is centered on the direct antagonism of the P2X7 receptor, thereby inhibiting downstream inflammatory signaling.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

CE-224,535 functions as a selective antagonist of the P2X7 receptor[2][4]. Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), allosteric antagonists bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of ATP.

The antagonism of the P2X7 receptor by CE-224,535 effectively blocks the formation of the non-selective ion pore, a hallmark of P2X7R activation[1]. This inhibition has several critical downstream consequences for the inflammatory response.

Inhibition of Ion Flux

Upon activation by ATP, the P2X7 receptor forms a channel that allows for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺[1]. This rapid ion exchange is a critical initiating event for downstream signaling. CE-224,535, by preventing channel opening, abrogates these ion fluxes.

Prevention of NLRP3 Inflammasome Activation

A key consequence of P2X7R-mediated K⁺ efflux is the activation of the NLRP3 inflammasome[1]. The NLRP3 inflammasome is a multi-protein complex that serves as a platform for the activation of caspase-1. Activated caspase-1 is then responsible for the proteolytic cleavage and subsequent maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. By blocking K⁺ efflux, CE-224,535 prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the production and release of mature IL-1β and IL-18.

The central role of P2X7R in inflammation is depicted in the following signaling pathway diagram:

Caption: P2X7R Signaling and Inhibition by CE-224,535.

Experimental Validation of the Mechanism of Action

The proposed mechanism of action for CE-224,535 is supported by a variety of in vitro and in vivo experimental data. The following protocols outline key experiments used to characterize P2X7R antagonists.

In Vitro Characterization

This assay directly measures the ability of a compound to inhibit ATP-induced calcium influx through the P2X7R.

Protocol:

-

Cell Culture: Culture human monocytic cell lines (e.g., THP-1) or primary human monocytes in appropriate media.

-

Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of CE-224,535 for a specified period.

-

ATP Stimulation: Stimulate the cells with a known concentration of ATP (or the more potent P2X7R agonist, BzATP) to induce calcium influx.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the IC₅₀ value for CE-224,535 by plotting the percent inhibition of the calcium response against the compound concentration.

This assay assesses the downstream functional consequence of P2X7R antagonism by measuring the inhibition of IL-1β release.

Protocol:

-

Cell Priming: Prime human monocytic cells (e.g., THP-1) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

Compound Treatment: Treat the primed cells with various concentrations of CE-224,535.

-

P2X7R Activation: Stimulate the cells with ATP to activate the P2X7R and induce IL-1β processing and release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of IL-1β release.

The following diagram illustrates the experimental workflow for in vitro characterization:

Caption: In Vitro Experimental Workflow.

In Vivo Efficacy Models

The anti-inflammatory effects of CE-224,535 have been evaluated in animal models of inflammatory diseases, such as collagen-induced arthritis in rodents, which mimics aspects of human rheumatoid arthritis.

Protocol (Collagen-Induced Arthritis Model):

-

Induction of Arthritis: Induce arthritis in susceptible rodent strains by immunization with type II collagen emulsified in complete Freund's adjuvant.

-

Compound Administration: Once clinical signs of arthritis appear, administer CE-224,535 orally at various doses.

-

Clinical Scoring: Monitor the severity of arthritis daily using a standardized clinical scoring system that assesses paw swelling, erythema, and joint mobility.

-

Histopathological Analysis: At the end of the study, collect affected joints for histopathological examination to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., IL-1β) in the plasma or joint tissue.

Physicochemical and Pharmacokinetic Properties

The development of CE-224,535 involved the optimization of its physicochemical and pharmacokinetic properties to ensure good oral bioavailability and a suitable half-life for clinical use[2].

| Property | Description |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Oral Bioavailability | Optimized for oral administration in clinical trials for rheumatoid arthritis[2]. |

| Plasma Protein Binding | A key parameter optimized during lead development to achieve favorable pharmacokinetic properties[2]. |

Clinical Development

CE-224,535 has been investigated in clinical trials for the treatment of rheumatoid arthritis in patients with an inadequate response to methotrexate[4]. These studies aimed to evaluate the efficacy and safety of P2X7R antagonism in a clinical setting.

Conclusion

This compound (CE-224,535) is a selective P2X7 receptor antagonist with a well-defined mechanism of action. By inhibiting the P2X7R, it effectively blocks a critical upstream event in the inflammatory cascade, leading to the suppression of NLRP3 inflammasome activation and the release of mature IL-1β. This targeted approach holds significant promise for the treatment of a variety of inflammatory diseases. The in-depth understanding of its mechanism, supported by robust preclinical and clinical data, provides a strong foundation for its continued investigation and potential therapeutic application.

References

- A potential therapeutic role for P2X7 receptor (P2X7R)

- Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candid

- Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflamm

- Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes. PubMed Central. [Link]

- Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. PubMed Central. [Link]

Sources

- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain | MDPI [mdpi.com]

- 4. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Foreword: The Imperative of Structural Verification

In the realms of pharmaceutical and agrochemical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The pyrazole derivative, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, serves as a vital heterocyclic building block, valued for its utility in the synthesis of diverse active ingredients.[1] Its efficacy in drug design, particularly in crafting anti-inflammatory and analgesic agents, hinges on its precise molecular architecture.[1] This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to deliver a definitive structural elucidation of this compound. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Molecular Blueprint: Functional Group Analysis

Before delving into the spectroscopic data, a foundational understanding of the target molecule's structure is essential. The key to interpreting any spectrum lies in recognizing the distinct chemical environments within the molecule.

Figure 1: Chemical Structure of this compound

Caption: Structure highlighting key functional groups.

The molecule comprises:

-

A pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

A carboxylic acid group (-COOH) at the C3 position.

-

A methoxy group (-OCH₃) at the C5 position.

-

A methyl group (-CH₃) attached to the N1 nitrogen.

Each of these groups provides a unique spectroscopic signature that, when combined, creates a definitive molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei.

Causality in Experimental Design

The choice of solvent is critical for NMR analysis. A deuterated solvent is required to avoid a large interfering solvent signal. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the carboxylic acid, and importantly, it allows for the observation of the acidic -COOH proton, which might otherwise be exchanged in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 ppm), a universal convention ensuring data comparability across different instruments.[2]

Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data follows a standardized and reproducible protocol, ensuring its trustworthiness.

Caption: Standard workflow for NMR data acquisition.

Data Interpretation: Decoding the Spectra

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~6.4 | Singlet | 1H | Pyrazole C4-H | As the sole proton on the electron-rich pyrazole ring, it appears as a sharp singlet in the aromatic region. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a singlet downfield. |

| ~3.7 | Singlet | 3H | -NCH₃ | The protons of the N-methyl group are also deshielded, but typically to a slightly lesser extent than the O-methyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~155 | C5 -OCH₃ | The pyrazole carbon directly attached to the electronegative oxygen of the methoxy group. |

| ~142 | C3 -COOH | The pyrazole carbon attached to the carboxylic acid group. |

| ~101 | C4 -H | The carbon atom bearing the only proton on the pyrazole ring, appearing in the aromatic region. |

| ~58 | -O CH₃ | The carbon of the methoxy group. |

| ~38 | -N CH₃ | The carbon of the N-methyl group. |

The combination of these signals provides a complete and unambiguous map of the molecule's hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the pyrazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality in Experimental Design

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Protocol: A Self-Validating Workflow

Caption: Standard workflow for ATR-IR data acquisition.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides immediate confirmation of the key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4] |

| ~2950 | C-H Stretch | -CH₃ (aliphatic) | Confirms the presence of the methyl and methoxy groups. |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in the acid.[3] |

| ~1550-1620 | C=N, C=C Stretch | Pyrazole Ring | These absorptions confirm the presence of the aromatic pyrazole ring system.[5] |

| ~1250 and ~1050 | C-O Stretch | Methoxy Group | Corresponds to the asymmetric and symmetric stretching of the C-O-C bond in the methoxy ether linkage. |

The presence of the very broad O-H stretch and the strong C=O stretch provides irrefutable evidence for the carboxylic acid functionality, while other peaks corroborate the pyrazole and methoxy moieties.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct confirmation of the molecular formula.

Causality in Experimental Design

Electrospray Ionization (ESI) is the ideal ionization method for this molecule. It is a "soft" technique that causes minimal fragmentation, making it easy to identify the molecular ion.[6] The analysis can be run in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻, providing dual confirmation.

Protocol: A Self-Validating Workflow

Caption: Standard workflow for ESI-MS analysis.

Data Interpretation: The Final Verification

The molecular formula is C₆H₈N₂O₃ , which corresponds to an exact mass of 156.0535 Da.[7]

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion Mode | Observed Ion | Formula | Calculated m/z |

|---|---|---|---|

| ESI Positive | [M+H]⁺ | C₆H₉N₂O₃⁺ | 157.0608 |

| ESI Positive | [M+Na]⁺ | C₆H₈N₂O₃Na⁺ | 179.0427 |

| ESI Negative | [M-H]⁻ | C₆H₇N₂O₃⁻ | 155.0462 |

The detection of the ion at m/z 157.0608 in positive mode (or 155.0462 in negative mode) with high mass accuracy (typically within 5 ppm) provides the final, unambiguous confirmation of the molecule's elemental composition and, by extension, its molecular weight.

Conclusion: A Triad of Spectroscopic Certainty

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the atoms.

-

IR spectroscopy provides rapid and clear confirmation of the essential functional groups, particularly the carboxylic acid.

-

Mass spectrometry offers the ultimate verification of the molecular weight and elemental formula.

Together, these three techniques form a self-validating analytical system, providing the rigorous, trustworthy, and authoritative data required for progression in any high-stakes research and development pipeline.

References

- New Journal of Chemistry.Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- International Journal of Trend in Scientific Research and Development.Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.

- MDPI.Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

- Oriental Journal of Chemistry.Synthesis and Characterization of Some Pyrazole Derivatives.

- National Institutes of Health.Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Journal of Pharmacy & Pharmaceutical Sciences.Supplementary Information File.

- Royal Society of Chemistry.Supplementary Information.

- Royal Society of Chemistry.Table of Contents.

- ResearchGate.1H–pyrazole–3–carboxylic acid: Experimental and computational study.